![molecular formula C22H18N2O2 B5855812 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXB-A, is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a unique mechanism of action that may offer advantages over currently available treatments. In
作用機序
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. This receptor is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including learning and memory, attention, and inflammation. Activation of α7 nAChR by N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to enhance cholinergic neurotransmission, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to improve cognitive function, reduce inflammation, oxidative stress, and neurodegeneration. Additionally, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its selectivity for α7 nAChR, which allows for more specific targeting of this receptor. Additionally, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of using N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is its potential therapeutic applications in Alzheimer's disease, where it has been shown to improve cognitive function and reduce neurodegeneration. Additionally, further research is needed to explore the potential of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, the development of more soluble formulations of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide may improve its bioavailability and efficacy in future studies.
Conclusion
In conclusion, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. Its unique mechanism of action as a selective α7 nAChR agonist offers advantages over currently available treatments. While there are limitations to using N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments, further research is needed to explore its potential in various neurological and psychiatric disorders.
合成法
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be synthesized by a multi-step process that involves the reaction of 5,7-dimethyl-1,3-benzoxazole-2-amine with 4-(chloromethyl)benzoic acid followed by the reaction with 4-(aminomethyl)benzoic acid. The final product is obtained after purification and isolation steps.
科学的研究の応用
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to improve cognitive function and reduce inflammation, oxidative stress, and neurodegeneration.
特性
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-12-15(2)20-19(13-14)24-22(26-20)17-8-10-18(11-9-17)23-21(25)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZPDBWZNHUUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
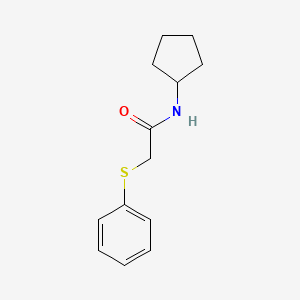
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
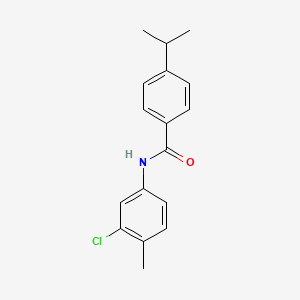
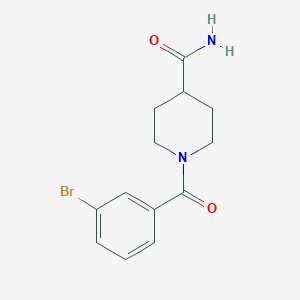
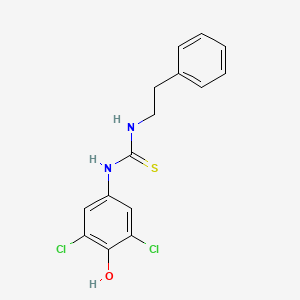
![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)

![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)
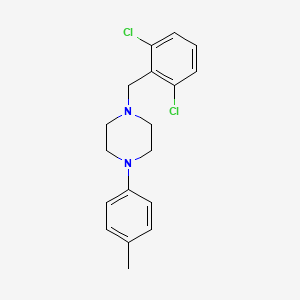

![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)
